4-[(1E)-3,3-dimethylpenta-1,4-dienyl]phenol
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Overview
Description
4-[(1E)-3,3-dimethylpenta-1,4-dienyl]phenol is a chemical compound with the molecular formula C13H16O. It is a derivative of phenol, characterized by the presence of a 3,3-dimethylpenta-1,4-dienyl group attached to the phenol ring.
Scientific Research Applications
4-[(1E)-3,3-dimethylpenta-1,4-dienyl]phenol has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1E)-3,3-dimethylpenta-1,4-dienyl]phenol can be achieved through several methods. One common approach involves the ipso-hydroxylation of arylboronic acids. This method utilizes aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent under mild and green conditions. The reaction is typically carried out in ethanol at room temperature, resulting in high yields of the desired phenol derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The scalability of the ipso-hydroxylation process makes it suitable for industrial applications, allowing for the efficient production of this compound in significant quantities .
Chemical Reactions Analysis
Types of Reactions
4-[(1E)-3,3-dimethylpenta-1,4-dienyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced products.
Substitution: Halogenated, nitrated, and sulfonated phenol derivatives.
Mechanism of Action
The mechanism of action of 4-[(1E)-3,3-dimethylpenta-1,4-dienyl]phenol involves its interaction with various molecular targets and pathways. The phenol group can interact with enzymes and proteins, leading to changes in their activity and function. Additionally, the compound’s antioxidant properties may help neutralize free radicals and reduce oxidative stress .
Comparison with Similar Compounds
4-[(1E)-3,3-dimethylpenta-1,4-dienyl]phenol can be compared with other similar compounds, such as bakuchiol and other phenol derivatives:
Other Phenol Derivatives: Compounds like pterostilbene and other substituted phenols share similar chemical properties and biological activities.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H16O |
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Molecular Weight |
188.26 g/mol |
IUPAC Name |
4-[(1E)-3,3-dimethylpenta-1,4-dienyl]phenol |
InChI |
InChI=1S/C13H16O/c1-4-13(2,3)10-9-11-5-7-12(14)8-6-11/h4-10,14H,1H2,2-3H3/b10-9+ |
InChI Key |
DKVQOAMBVKKPAM-MDZDMXLPSA-N |
Isomeric SMILES |
CC(C)(C=C)/C=C/C1=CC=C(C=C1)O |
SMILES |
CC(C)(C=C)C=CC1=CC=C(C=C1)O |
Canonical SMILES |
CC(C)(C=C)C=CC1=CC=C(C=C1)O |
Synonyms |
corylifolin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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